molecular formula C14H11NO5S B14245830 Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- CAS No. 208171-72-6

Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-

Cat. No.: B14245830
CAS No.: 208171-72-6
M. Wt: 305.31 g/mol
InChI Key: VDNBIROEOQCGBC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- is an organic compound with a complex structure that includes a benzoic acid core substituted with a methoxyphenylthio group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids and nitroaromatic compounds. Examples include:

Uniqueness

What sets benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

208171-72-6

Molecular Formula

C14H11NO5S

Molecular Weight

305.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-3-nitrobenzoic acid

InChI

InChI=1S/C14H11NO5S/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17)

InChI Key

VDNBIROEOQCGBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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